![molecular formula C18H13N5OS B2901289 N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1903074-32-7](/img/structure/B2901289.png)

N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

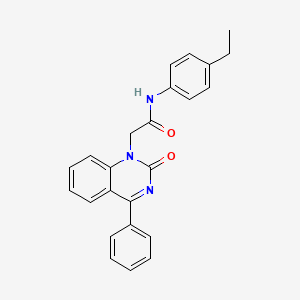

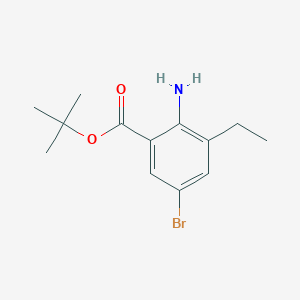

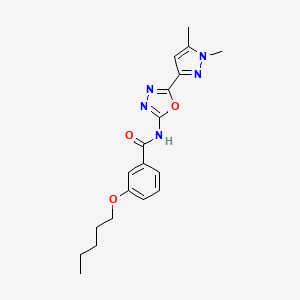

“N-([2,3’-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound that is part of the benzo[c][1,2,5]thiadiazole family . It is a useful research compound. It has been used in the synthesis of light-emitting and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves various chemical reactions. For instance, the synthesis of benzo[c][1,2,5]thiadiazole donor–acceptor dyes involves electrochemical analysis, electronic absorption, emission, and Raman and resonance Raman spectroscopies coupled with various density functional theoretical approaches . Another method involves the acylation of benzo[c][1,2,5]thiadiazole-4,7-diamine with aromatic acid halides to produce N,N′-diamides, which are then converted into N,N′-dithioamides by reacting with Lawesson’s reagent .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives can be influenced by various factors. For example, asymmetric isomer effects can be achieved by changing the structure of the molecule, which can significantly enhance the dielectric constant and inhibit excessive molecular aggregation and unfavorable edge-on orientation .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives can undergo various chemical reactions. For instance, they can be used in the synthesis of light-emitting and conducting polymers for organic electronics . They can also be used in the synthesis of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives can be influenced by various factors. For example, the dielectric constant and molecular crystallinity can be controlled for significant photovoltaic performance enhancement .Mécanisme D'action

The mechanism of action of benzo[c][1,2,5]thiadiazole derivatives can vary depending on their application. For example, in the field of organic electronics, these compounds can facilitate a more efficient dissociation process due to their reduced exciton binding energy . In the field of cancer research, certain thiadiazole derivatives have been found to significantly inhibit the viability of certain cancer cells .

Safety and Hazards

Orientations Futures

The future directions of research on benzo[c][1,2,5]thiadiazole derivatives are promising. For example, these compounds have potential applications in the field of organic electronics . They also show promise in the field of cancer research, where they have been found to inhibit the viability of certain cancer cells .

Propriétés

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5OS/c24-18(12-5-6-15-16(9-12)23-25-22-15)21-11-14-4-2-8-20-17(14)13-3-1-7-19-10-13/h1-10H,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIBWSLPOMKQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2901206.png)

![2-[[1-(5-Bromopyridine-3-carbonyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2901208.png)

![(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)pyrrolidin-2-yl)methanol](/img/structure/B2901210.png)

![1-[2-Hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2901218.png)

![[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine](/img/structure/B2901219.png)

![3-cyclopentyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2901224.png)

![Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2901225.png)

![(E)-5-methyl-7-styryl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2901226.png)